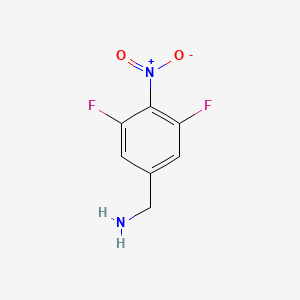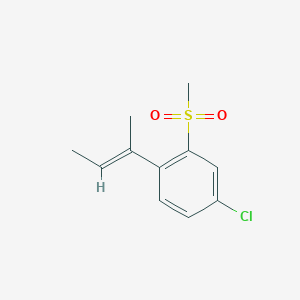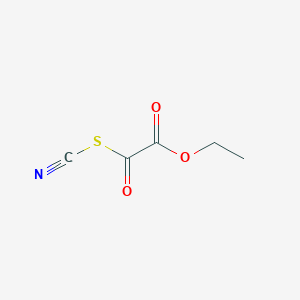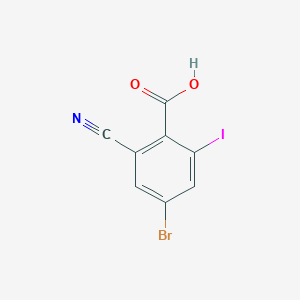
5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one
Übersicht
Beschreibung
“5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives are known for their diverse pharmacological activities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . They have immense potential in agricultural science as plant growth regulators and crop protection agents .
Synthesis Analysis
An effective method has been developed for the preparation under mild conditions of novel pyridazine derivatives from the easily accessible starting materials mucochloric acid and benzene . All the synthesized compounds were fully characterized and some of them displayed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica in preliminary antifungal activity tests .Molecular Structure Analysis
The pyridazinone ring is planar . The pyridine system is in skew boat conformation, and the phenyl ring is in pseudo-axial position .Chemical Reactions Analysis
The compound was prepared from mucochloric acid and benzene . The reaction involved suitable substituent replacement at the N-2 position, followed by incorporation of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3(2H)-one ring through a “-CH2S-” moiety .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 154-156 °C . The 1H-NMR (DMSO-d6) is δ 7.37-8.03 (m, 11H, Ar-H), 6.20 (s, 2H, CH2); 13C-NMR (DMSO-d6) is δ 175.00, 166.00, 159.00, 158.26, 147.00, 140.50, 133.48, 133.05, 130.23, 130.12, 129.39, 128.93, 128.60, 69.36 .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
5-Chloro-2-(chloromethyl)-6-phenyl-2H-pyridazin-3-one: has been studied for its potential as an antifungal agent. Derivatives of this compound have shown good antifungal activities against various pathogens such as Gibberella zeae, Fusarium oxysporum, and Ceratocystis mandshurica . These properties make it a candidate for developing new antifungal drugs or agricultural fungicides.
Pharmaceutical Research
In the pharmaceutical industry, pyridazinone derivatives, including 5-Chloro-2-(chloromethyl)-6-phenyl-2H-pyridazin-3-one , are explored for their diverse biological activities. They have been associated with antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . This compound could serve as a scaffold for designing new drugs with these therapeutic effects.
Agricultural Chemistry
The compound’s derivatives are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . They have immense potential in agricultural science as plant growth regulators and crop protection agents.
Organic Synthesis
5-Chloro-2-(chloromethyl)-6-phenyl-2H-pyridazin-3-one: can be used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. It can act as a precursor for various boron reagents, which are essential for cross-coupling reactions to form carbon-carbon bonds .
Environmental Applications
While specific environmental applications for this compound were not directly found, related pyridine derivatives are often used in environmental chemistry for the synthesis of substances that could potentially be used in waste treatment or pollution control processes .
Industrial Uses
In an industrial context, compounds like 5-Chloro-2-(chloromethyl)-6-phenyl-2H-pyridazin-3-one are utilized in the synthesis of various substances. They are part of laboratory chemicals that contribute to the development of new materials and chemical processes .
Wirkmechanismus
While the specific mechanism of action for “5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one” is not mentioned in the sources, pyridazin-3(2H)-one derivatives are known to possess a wide range of bioactivities . They are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .
Zukünftige Richtungen
Pyridazin-3(2H)-one derivatives have shown immense potential in agricultural science as plant growth regulators and crop protection agents . They have also been employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . Given their wide range of bioactivities, these compounds should be extensively studied for their therapeutic benefits .
Eigenschaften
IUPAC Name |
5-chloro-2-(chloromethyl)-6-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-15-10(16)6-9(13)11(14-15)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGBQJDSVANMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1413073.png)








